1-Octyl-2,3-dimethylimidazolium bromide
Overview
Description
1-Octyl-2,3-dimethylimidazolium bromide is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is part of the imidazolium family, known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents . These properties make it useful in a wide range of applications, including catalysis, electrochemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Octyl-2,3-dimethylimidazolium bromide can be synthesized through a quaternization reaction. The process involves the reaction of 1,2-dimethylimidazole with octyl bromide under reflux conditions. The reaction typically takes place in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1-Octyl-2,3-dimethylimidazolium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride, nitrate, or acetate.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of silver salts of the desired anion (e.g., silver nitrate for nitrate substitution) under mild conditions.
Oxidation and Reduction: Can be carried out using standard oxidizing or reducing agents under controlled conditions.
Major Products
Substitution Reactions: Yield the corresponding imidazolium salts with different anions.
Oxidation and Reduction: Can lead to the formation of various oxidized or reduced forms of the imidazolium compound.
Scientific Research Applications
1-Octyl-2,3-dimethylimidazolium bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its unique properties.
Biology: Investigated for its potential use in drug delivery systems and as a stabilizing agent for enzymes.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Octyl-2,3-dimethylimidazolium bromide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethyl-3-ethyl-1H-imidazol-3-ium bromide
- 1,2-Dimethyl-3-butyl-1H-imidazol-3-ium bromide
- 1,2-Dimethyl-3-hexyl-1H-imidazol-3-ium bromide
Uniqueness
1-Octyl-2,3-dimethylimidazolium bromide is unique due to its longer alkyl chain, which imparts different solubility and thermal properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring higher thermal stability and specific solubility characteristics .
Properties
IUPAC Name |
1,2-dimethyl-3-octylimidazol-1-ium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2.BrH/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;/h11-12H,4-10H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWZIJAGACLXPS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1C)C.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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